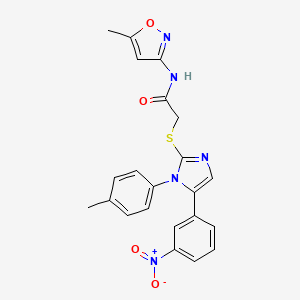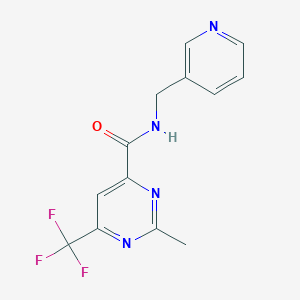
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the inhibition of various enzymes, including protein kinases. It has been found to bind to the ATP-binding site of protein kinases, preventing their activity and inhibiting cell growth and division. Additionally, it has been found to have neuroprotective effects by preventing the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
Biochemical and physiological effects:
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and division. Additionally, it has been found to have neuroprotective effects by preventing the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments include its potential applications in drug discovery and development, cancer treatment, and neurological disorders. It has been found to inhibit the activity of various enzymes, making it a potential candidate for the development of cancer therapies. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
The limitations of using 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy. Additionally, its synthesis method can be complex and may require specialized equipment and expertise.
未来方向
For the research of 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide include further studies on its mechanism of action and its potential applications in drug discovery and development, cancer treatment, and neurological disorders. Additionally, further research is needed to determine its safety and efficacy in humans and its potential side effects. As new information becomes available, it may be possible to develop more effective treatments for cancer and neurological disorders using this compound.
合成方法
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with pyridin-3-ylmethanol in the presence of a coupling reagent. Other methods include the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with pyridine-3-carboxaldehyde followed by reduction and coupling with a suitable amine. The synthesis method used depends on the desired purity and yield of the final product.
科学研究应用
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has potential applications in scientific research, including drug discovery and development, cancer treatment, and neurological disorders. It has been found to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and division. This makes it a potential candidate for the development of cancer therapies. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-8-19-10(5-11(20-8)13(14,15)16)12(21)18-7-9-3-2-4-17-6-9/h2-6H,7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZBSRDVQNZGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(pyridin-3-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

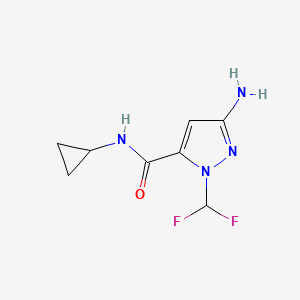
![2-Cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2841797.png)
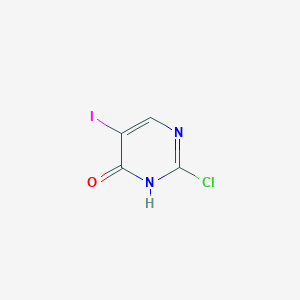
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide](/img/structure/B2841800.png)
![5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole](/img/structure/B2841803.png)
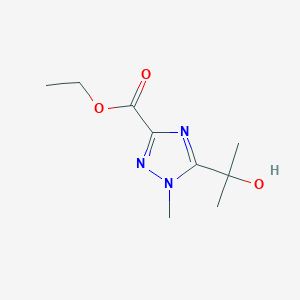
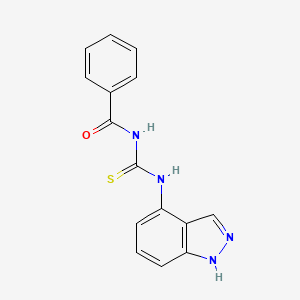
![2-amino-4-(2-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2841812.png)

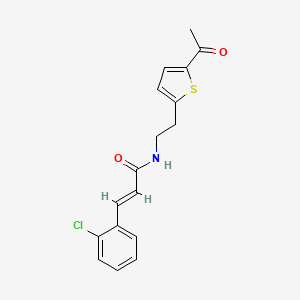
![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)

